molecular formula C16H17NO3 B2968444 N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide CAS No. 2034351-19-2

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2968444
CAS No.: 2034351-19-2
M. Wt: 271.316
InChI Key: QUFVEZGPINSTQG-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with tetrahydrofuran-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of furan derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to various pharmacological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation, cancer, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide is unique due to its specific combination of the furan ring, benzyl group, and tetrahydrofuran carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(15-6-8-20-11-15)17-9-12-1-3-13(4-2-12)14-5-7-19-10-14/h1-5,7,10,15H,6,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFVEZGPINSTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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